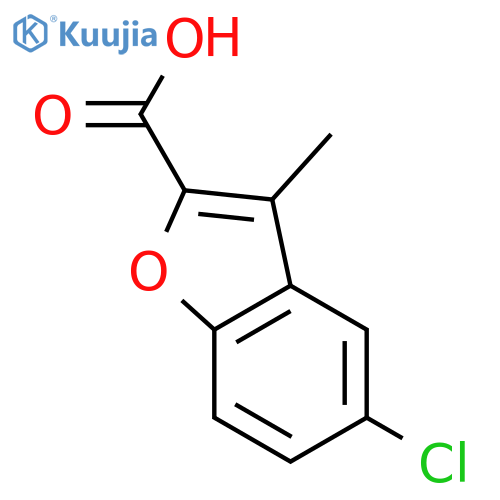Cas no 1134-00-5 (5-chloro-3-methyl-1-benzofuran-2-carboxylic acid)

1134-00-5 structure
商品名:5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-methylbenzofuran-2-carboxylic acid
- 2-Benzofurancarboxylicacid, 5-chloro-3-methyl-
- 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
- 5-chloro-3-methyl-2-Benzofurancarboxylic acid
- 5-Chloro-3-methyl-benzofuran-2-carboxylic acid
- 5-chloro-3-methyl-1-benzofuran-2-carboxylate
- 2-Benzofurancarboxylic acid, 5-chloro-3-methyl-
- Z57789904
- BDBM50424781
- Oprea1_357018
- EN300-13007
- DTXSID60357729
- SCHEMBL4615856
- F1673-6877
- AKOS000360099
- 5-chloro-3-methyl-benzofuran-2-carboxylic acid, AldrichCPR
- QEYMIQBZTUQKAC-UHFFFAOYSA-N
- 1134-00-5
- CHEMBL2314505
- AS-42341
- MFCD02051257
- J-517351
- Oprea1_736190
- STK873690
- AG-690/40698700
-
- MDL: MFCD02051257
- インチ: InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: QEYMIQBZTUQKAC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)OC2=C1C=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 209.00058
- どういたいしつりょう: 209.000547
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 53.3
じっけんとくせい
- 密度みつど: 1.431
- ゆうかいてん: 255-257 °C
- ふってん: 362.8±37.0℃/760mmHg
- フラッシュポイント: 173.2°C
- PSA: 53.27
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM468036-250mg |
2-Benzofurancarboxylic acid, 5-chloro-3-methyl- |
1134-00-5 | 95%+ | 250mg |
$127 | 2023-02-19 | |
| Life Chemicals | F1673-6877-0.5g |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
1134-00-5 | 95%+ | 0.5g |
$240.0 | 2023-09-07 | |
| Life Chemicals | F1673-6877-10g |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
1134-00-5 | 95%+ | 10g |
$1195.0 | 2023-09-07 | |
| Enamine | EN300-13007-0.25g |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
1134-00-5 | 95% | 0.25g |
$168.0 | 2023-05-01 | |
| TRC | C602158-100mg |
5-Chloro-3-methyl-benzofuran-2-carboxylic Acid |
1134-00-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602158-500mg |
5-Chloro-3-methyl-benzofuran-2-carboxylic Acid |
1134-00-5 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Alichem | A019098823-5g |
5-Chloro-3-methylbenzofuran-2-carboxylic acid |
1134-00-5 | 95% | 5g |
$828.00 | 2023-09-04 | |
| Enamine | EN300-13007-0.1g |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
1134-00-5 | 95% | 0.1g |
$118.0 | 2023-05-01 | |
| Enamine | EN300-13007-1000mg |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
1134-00-5 | 95.0% | 1000mg |
$339.0 | 2023-09-30 | |
| Aaron | AR00094I-5g |
2-Benzofurancarboxylic acid, 5-chloro-3-methyl- |
1134-00-5 | 97% | 5g |
$633.00 | 2025-01-20 |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid 関連文献
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
1134-00-5 (5-chloro-3-methyl-1-benzofuran-2-carboxylic acid) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1134-00-5)5-chloro-3-methyl-1-benzofuran-2-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):249.0